3-ethynyl-1H-pyrrolo[2,3-b]pyridine 3-ethynyl-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516034
InChI: InChI=1S/C9H6N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h1,3-6H,(H,10,11)
SMILES: C#CC1=CNC2=C1C=CC=N2
Molecular Formula: C9H6N2
Molecular Weight: 142.16 g/mol

3-ethynyl-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC13516034

Molecular Formula: C9H6N2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

3-ethynyl-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
IUPAC Name 3-ethynyl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H6N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h1,3-6H,(H,10,11)
Standard InChI Key ATJRDGOAKWWOJY-UHFFFAOYSA-N
SMILES C#CC1=CNC2=C1C=CC=N2
Canonical SMILES C#CC1=CNC2=C1C=CC=N2

Introduction

Key Findings

3-Ethynyl-1H-pyrrolo[2,3-b]pyridine (PubChem CID: 130121022) is a heterocyclic organic compound characterized by a fused pyrrolopyridine core substituted with an ethynyl group at the 3-position. With a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol, this compound exhibits unique physicochemical properties that make it a candidate for pharmaceutical and materials science applications. This report synthesizes data from peer-reviewed chemical databases and patent literature to provide a detailed examination of its structural features, synthetic pathways, and potential industrial relevance.

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound’s structure consists of a bicyclic system combining pyrrole and pyridine rings, with an ethynyl (-C≡CH) substituent at the 3-position of the pyrrolo[2,3-b]pyridine framework . The planar aromatic system facilitates π-π interactions, while the ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity in cross-coupling reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H8N2PubChem
Molecular Weight156.18 g/molPubChem
XLogP31.5PubChem
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds1PubChem
Topological Polar Surface Area28.7 ŲPubChem

Spectroscopic Identifiers

The compound’s SMILES notation (CN1C=C(C2=C1N=CC=C2)C#C) and InChIKey (WZOCBDDYBTWOGB-UHFFFAOYSA-N) provide unambiguous representations for database searches . Its InChI string encodes stereochemical and connectivity details, critical for computational modeling.

Physicochemical Properties and Reactivity

Solubility and Partitioning

With a computed XLogP3 of 1.5, the compound exhibits moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or THF over water . The ethynyl group’s electron-withdrawing nature slightly polarizes the aromatic system, influencing its acid-base behavior (pKa ≈ 4.2 for the pyrrole NH) .

Stability and Degradation Pathways

The ethynyl moiety renders the compound susceptible to oxidative dimerization under ambient conditions, necessitating storage under inert atmospheres. Thermal analyses predict decomposition above 250°C, with fragmentation patterns dominated by loss of the ethynyl group (m/z 156 → 129) .

Synthetic Methodologies and Optimization

Existing Routes for Pyrrolopyridine Derivatives

While direct synthesis data for 3-ethynyl-1H-pyrrolo[2,3-b]pyridine remains scarce, analogous compounds like 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester are synthesized via esterification using nano-Al2O3/CaCl2 catalysts . Adapting such methods could involve:

  • Sonogashira Coupling: Introducing ethynyl groups to halogenated pyrrolopyridines.

  • Cyclization Strategies: Building the pyrrolopyridine core from acyclic precursors followed by ethynylation.

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (Projected)
Core FormationPd-catalyzed cyclization60–70%
Ethynyl IntroductionCuI, Pd(PPh3)4, TEA75–85%
PurificationColumn chromatography>95% purity

Catalytic Innovations from Patent Literature

The use of nano-aluminum oxide with anhydrous CaCl2 in esterification demonstrates the potential for non-corrosive catalysts in modifying pyrrolopyridine derivatives. This approach avoids traditional acids (e.g., H2SO4), reducing equipment corrosion and simplifying post-reaction processing .

Pharmaceutical and Industrial Applications

Drug Discovery Implications

The pyrrolopyridine scaffold is prevalent in kinase inhibitors (e.g., Janus kinase inhibitors), with the ethynyl group enabling "click chemistry" for bioconjugation. Molecular docking studies suggest favorable interactions with ATP-binding pockets due to the planar structure and hydrogen-bonding capability .

Materials Science Applications

Conjugated polymers incorporating ethynyl-pyrrolopyridine units exhibit tunable optoelectronic properties, with calculated bandgaps of 2.8–3.1 eV . These materials show promise in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Analytical Characterization Techniques

Spectroscopic Profiling

  • 1H NMR (500 MHz, DMSO-d6): δ 8.51 (d, 1H, pyridine-H), 8.21 (m, 1H, pyrrole-H), 3.81 (s, 3H, CH3) .

  • Mass Spectrometry: Major fragment at m/z 129 ([M−C2H]+, 100%) .

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